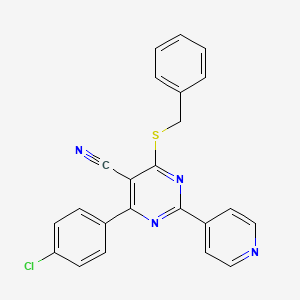

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

4-benzylsulfanyl-6-(4-chlorophenyl)-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4S/c24-19-8-6-17(7-9-19)21-20(14-25)23(29-15-16-4-2-1-3-5-16)28-22(27-21)18-10-12-26-13-11-18/h1-13H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEGUDDBBWNHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS No. 320418-10-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

- Molecular Formula : C23H15ClN4S

- Molar Mass : 414.91 g/mol

- Boiling Point : 556.4 ± 50.0 °C (predicted)

- Density : 1.39 ± 0.1 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include enzymes and receptors involved in critical physiological processes. The presence of the benzylsulfanyl and chlorophenyl groups may enhance its lipophilicity, allowing better membrane permeability and interaction with target proteins.

Pharmacological Activity

Research indicates that compounds structurally related to 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile exhibit various pharmacological activities:

- Antipsychotic Effects : Some studies suggest that similar compounds demonstrate neuroleptic activity, potentially useful in treating psychotic disorders. For instance, modifications in the structure can lead to enhanced antipsychotic properties compared to traditional drugs like haloperidol .

- Antitumor Activity : Preliminary studies indicate that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. Key findings include:

- The introduction of electron-withdrawing groups (e.g., chlorophenyl) enhances potency.

- The benzylsulfanyl group appears crucial for maintaining biological activity, possibly through interactions with specific receptors or enzymes .

Case Studies

- Neuroleptic Activity : A study evaluating a series of benzamide derivatives found that modifications similar to those in 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile significantly improved antipsychotic efficacy in animal models .

- Antitumor Screening : Another investigation into pyrimidine derivatives revealed promising results for compounds with similar structures in inhibiting tumor growth in vitro, indicating a potential pathway for further drug development .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antipsychotic | Benzamide derivatives | Enhanced activity compared to haloperidol |

| Antitumor | Pyrimidine derivatives | Cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Various analogs | Inhibition of specific metabolic pathways |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzylsulfanyl group in the target compound increases lipophilicity compared to analogs with methylsulfanyl (e.g., MW 369.90 in ).

- Steric Effects : Bulky substituents like isobutyl () or pentyl chains () influence crystal packing and stability, as seen in their layered molecular arrangements.

Pharmacological and Physicochemical Properties

- Cytotoxicity : Analogs with nitrile groups exhibit moderate cytotoxicity in proliferation assays, possibly due to electrophilic reactivity .

- Solubility : The nitrile and pyridinyl groups enhance aqueous solubility compared to fully aromatic analogs (e.g., 2,6-diphenyl derivatives) .

Crystallographic and Spectroscopic Insights

- Crystal Packing : The target compound’s benzylsulfanyl group likely promotes C–H···π interactions, as seen in analogs like 2-benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile, which forms layered structures along the c-axis .

- NMR Shifts : The 4-chlorophenyl group in the target compound would produce distinct aromatic proton signals (δ ~7.2–7.5 ppm in DMSO-d₆), consistent with analogs in .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, and how are reaction conditions optimized?

Q. How is the molecular structure of this compound validated using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹), C–S (~650 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) are critical markers .

- HRMS : Molecular ion peaks ([M+H]⁺) should align with theoretical values (e.g., m/z 425.98 for related pyrimidines) within ±0.001 Da .

Advanced Research Questions

Q. What crystallographic insights reveal the molecular packing and non-covalent interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Intermolecular Interactions : Weak C–H···π (2.8–3.2 Å) and π–π stacking (3.4–3.6 Å) stabilize the crystal lattice. For example, benzylsulfanyl groups participate in C–H···S interactions (3.1 Å) .

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Vibrational Frequencies : IR-active modes (e.g., C≡N stretch at 2215 cm⁻¹ vs. experimental 2220 cm⁻¹) with <2% deviation .

- NMR Chemical Shifts : GIAO (Gauge-Independent Atomic Orbital) calculations correlate with experimental δ values (RMSD <0.3 ppm for ¹H NMR) .

- Electrostatic Potentials : Mulliken charges on sulfur (–0.25 e) and nitrogen (–0.35 e) atoms explain nucleophilic reactivity .

Contradictions and Resolutions

- NMR Signal Broadening : Overlapping aromatic signals complicate integration. Resolution: Employ 2D NMR (COSY, HSQC) to assign protons unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.